2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine
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Overview
Description
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its imidazole core.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyethyl group instead of an ethoxy group.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Contains a ketone group instead of an amine group.
Uniqueness
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the amine functionality allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-4-9-7(10)11-6-3-8/h4-5H,2-3,6,8H2,1H3 |
InChI Key |
QSVUQDHZENNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OCCN |
Origin of Product |
United States |
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